N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-DICHLOROPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a nitrophenyl group, and a hydrazinecarbonyl linkage, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DICHLOROPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,5-dichlorobenzaldehyde and 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then subjected to acylation using propanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DICHLOROPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,5-DICHLOROPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-DICHLOROPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-DICHLOROPHENYL)-2-NITROBENZAMIDE
- N-(2,5-DICHLOROPHENYL)-1-{N’-[(1E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
- N’-{(E)-[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-2-NAPHTHOHYDRAZIDE
Uniqueness
N-(2,5-DICHLOROPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its dichlorophenyl and nitrophenyl groups, along with the hydrazinecarbonyl linkage, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H14Cl2N4O4 |
---|---|
Molecular Weight |
409.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H14Cl2N4O4/c18-12-4-5-14(19)15(9-12)21-16(24)6-7-17(25)22-20-10-11-2-1-3-13(8-11)23(26)27/h1-5,8-10H,6-7H2,(H,21,24)(H,22,25)/b20-10+ |
InChI Key |
WXIZWTYHVWYETK-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.